Cas no 116016-46-7 ((2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid)
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(2,5-dichloro-3-thienyl)-, (E)-
- (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid
- (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid
- (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoicacid
- EN300-1457138
- 116016-46-7
-
- Inchi: 1S/C7H4Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+
- InChI Key: VZYYRNZLJGQSRS-OWOJBTEDSA-N
- SMILES: ClC1=C(/C=C/C(=O)O)C=C(S1)Cl
Computed Properties
- Exact Mass: 221.9309059g/mol
- Monoisotopic Mass: 221.9309059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 65.5Ų
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457138-0.05g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 0.05g |
$459.0 | 2023-06-06 | |
| Enamine | EN300-1457138-0.1g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 0.1g |
$600.0 | 2023-06-06 | |
| Enamine | EN300-1457138-0.25g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 0.25g |
$855.0 | 2023-06-06 | |
| Enamine | EN300-1457138-0.5g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 0.5g |
$1349.0 | 2023-06-06 | |
| Enamine | EN300-1457138-1.0g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 1g |
$1729.0 | 2023-06-06 | |
| Enamine | EN300-1457138-2.5g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 2.5g |
$3389.0 | 2023-06-06 | |
| Enamine | EN300-1457138-5.0g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 5g |
$5014.0 | 2023-06-06 | |
| Enamine | EN300-1457138-10.0g |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
116016-46-7 | 95% | 10g |
$7435.0 | 2023-06-06 | |
| Aaron | AR028OLO-50mg |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoicacid |
116016-46-7 | 95% | 50mg |
$657.00 | 2025-02-16 | |
| Aaron | AR028OLO-100mg |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoicacid |
116016-46-7 | 95% | 100mg |
$850.00 | 2025-02-16 |
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid
Introduction to (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic Acid (CAS No. 116016-46-7)
(2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid, identified by the CAS number 116016-46-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a prop-2-enoic acid moiety attached to a 2,5-dichlorothiophene ring, make it a promising candidate for further exploration in medicinal chemistry.
The< strong> molecular structure of (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid consists of a conjugated system that includes both aromatic and alkenic functionalities. This conjugation not only contributes to the compound's stability but also enhances its reactivity, making it suitable for various chemical transformations. The< strong> 2,5-dichlorothiophene core is particularly interesting due to its ability to interact with biological targets in unique ways, which has been a focus of recent research efforts.
In recent years, there has been a growing interest in thiophene derivatives as potential therapeutic agents. These compounds have shown promise in various pharmacological applications, including anti-inflammatory, antiviral, and anticancer therapies. The< strong> prop-2-enoic acid side chain in (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid adds an additional layer of complexity, allowing for further functionalization and the exploration of novel biological activities.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The< strong> dichlorothiophene moiety provides a versatile platform for designing molecules that can interact with specific biological pathways. Recent studies have demonstrated that thiophene derivatives can modulate various enzymatic and receptor activities, making them valuable candidates for therapeutic intervention. The< strong> (2E)-configuration of the prop-2-enoic acid moiety is particularly noteworthy, as it can influence the compound's electronic properties and its interactions with biological targets.
The synthesis of (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid involves a series of well-established organic reactions, including bromination, chlorination, and condensation reactions. These synthetic routes have been optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. The ability to produce this compound in good yields makes it an attractive candidate for further development.
In terms of biological activity, preliminary studies have shown that (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid exhibits< strong> promising pharmacological properties. Specifically, it has been observed to interact with certain enzymes and receptors involved in inflammatory pathways. This suggests that the compound may have therapeutic potential in conditions such as arthritis and other inflammatory disorders. Additionally, its interaction with cellular signaling pathways has been explored, indicating possible applications in cancer treatment.
The< strong> chemical stability of this compound under various conditions has also been evaluated. Studies have shown that it remains stable under acidic and basic conditions, as well as when exposed to light and air. This stability is essential for its practical application in pharmaceutical formulations and ensures that it can be stored and handled safely.
The< strong> solubility profile of (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid has been another area of interest. It exhibits moderate solubility in organic solvents such as methanol and ethanol but limited solubility in water. This profile suggests that it may be more effectively delivered via oral or topical routes rather than intravenous administration. However, further research is needed to optimize its formulation for different delivery systems.
The< strong> toxicological profile of this compound is also being actively investigated. Preliminary toxicity studies have indicated that it is relatively safe at moderate doses but may cause mild irritation at higher concentrations. Further studies are underway to determine its long-term safety and potential side effects.
In conclusion, (2E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid (CAS No. 116016-46-7) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structure and< strong> favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for thiophene derivatives, compounds like this one are likely to play an increasingly important role in the discovery and development of new drugs.
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